Superior Gastrointestinal Tolerability: A 64% Reduction in Adverse Events in Pregnant Women
Ferrous bisglycinate chelate demonstrates significantly superior gastrointestinal tolerability compared to other iron salts. A 2023 systematic review and meta-analysis of randomized controlled trials in pregnant women found that supplementation with ferrous bisglycinate resulted in a 64% lower rate of gastrointestinal adverse events compared to other iron salts, including ferrous sulfate, ferrous fumarate, and ferrous ascorbate [1]. This differential in side effect profile is a primary driver of patient adherence and product selection in sensitive populations . In a separate randomized, double-blind, cross-over trial comparing bis-glycino iron II directly to ferrous sulfate, a significant (P < 0.05) number of women expressed a preference for the chelate formulation [2].
| Evidence Dimension | Gastrointestinal adverse events (rate reduction) |
|---|---|
| Target Compound Data | 64% lower rate of gastrointestinal adverse events |
| Comparator Or Baseline | Other iron salts (ferrous sulfate, ferrous fumarate, ferrous ascorbate, etc.) |
| Quantified Difference | 64% reduction in relative risk |
| Conditions | Systematic review and meta-analysis of 17 randomized controlled trials in pregnant women |
Why This Matters
A 64% reduction in GI side effects directly impacts patient compliance, reduces dropout rates in clinical settings, and provides a clear procurement advantage for prenatal formulations where tolerability is a critical differentiator.
- [1] Fischer, J. A. J., Cherian, A. M., Bone, J. N., & Karakochuk, C. D. (2023). The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials. Nutrition Reviews, 81(7), 848-861. https://doi.org/10.1093/nutrit/nuac098 View Source
- [2] Coplin, M. D., Schuette, S. A., Leichtmann, G. A., & Lashner, B. A. (1991). Tolerability of iron: a comparison of bis-glycino iron II and ferrous sulfate. Clinical Therapeutics, 13(5), 606-612. PMID: 1799918 View Source
